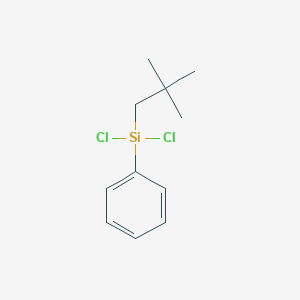

Dichloro(2,2-dimethylpropyl)phenylsilane

Description

Dichloro(2,2-dimethylpropyl)phenylsilane is an organosilicon compound characterized by a central silicon atom bonded to two chlorine atoms, a phenyl group (C₆H₅), and a 2,2-dimethylpropyl (neopentyl) group (C(CH₃)₂CH₂). Its molecular formula is C₁₂H₁₈Cl₂Si, with an average molecular mass of ~275.3 g/mol. This compound is part of the organochlorosilane family, which is widely used in organic synthesis, surface modification, and polymer chemistry due to its reactivity with hydroxyl groups and ability to form siloxane linkages .

Properties

CAS No. |

110139-82-7 |

|---|---|

Molecular Formula |

C11H16Cl2Si |

Molecular Weight |

247.23 g/mol |

IUPAC Name |

dichloro-(2,2-dimethylpropyl)-phenylsilane |

InChI |

InChI=1S/C11H16Cl2Si/c1-11(2,3)9-14(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

RGRFRFMSCAHODS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C[Si](C1=CC=CC=C1)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichloro(2,2-dimethylpropyl)phenylsilane typically involves the reaction of phenylsilane with 2,2-dimethylpropyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{(CH}_3\text{)}_3\text{CCl} \rightarrow \text{C}_6\text{H}_5\text{SiCl}_2\text{(CH}_3\text{)}_3\text{C} ]

Industrial Production Methods: On an industrial scale, the production of dichloro(2,2-dimethylpropyl)phenylsilane involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: Dichloro(2,2-dimethylpropyl)phenylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.

Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.

Oxidation Products: Silanols and siloxanes are typical products of oxidation.

Reduction Products: Different silanes with altered substituents are obtained.

Scientific Research Applications

Chemistry: Dichloro(2,2-dimethylpropyl)phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.

Biology: In biological research, this compound is used to modify surfaces and create silicon-based biomaterials. It is also explored for its potential in drug delivery systems.

Medicine: The compound’s ability to form stable bonds with organic molecules makes it useful in the development of pharmaceuticals and medical devices.

Industry: In the industrial sector, dichloro(2,2-dimethylpropyl)phenylsilane is used in the production of silicone polymers, resins, and coatings. It is also utilized in the manufacture of adhesives and sealants.

Mechanism of Action

The mechanism of action of dichloro(2,2-dimethylpropyl)phenylsilane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, leading to the formation of diverse chemical structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which allow the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Dichlorodimethylsilane (Cl₂Si(CH₃)₂)

Molecular Formula : C₂H₆Cl₂Si

Molecular Mass : 129.06 g/mol

Key Differences :

- Substituents : Lacks the phenyl and neopentyl groups, featuring two methyl groups instead.

- Reactivity : More volatile and reactive due to smaller substituents, making it a common precursor for silicone polymers.

- Applications : Used in industrial silicone production, whereas Dichloro(2,2-dimethylpropyl)phenylsilane’s bulkier groups limit its volatility, favoring specialized applications in surface coatings or crosslinking agents .

Dichloro(2-methyl-2-phenylpropyl)phenylstannane

Molecular Formula : C₁₆H₁₈Cl₂Sn

Molecular Mass : 399.93 g/mol

Key Differences :

- Central Atom : Tin (Sn) replaces silicon (Si), significantly increasing molecular mass and altering electronic properties.

- Stability : Tin-based compounds are less stable under hydrolytic conditions compared to silicon analogs.

- Toxicity: Organotin compounds (e.g., this stannane) are often more toxic, restricting their use in consumer products .

2,2-Dimethylpropyl Isopropylpropylphosphoramidocyanidate

Molecular Formula : C₁₂H₂₅N₂O₂P

Molecular Mass : 260.3 g/mol

Key Differences :

- Core Structure : Phosphorus-based with a cyanidate group, lacking silane’s Si–Cl bonds.

- Functionality : Used in nerve agent analogs or specialty catalysts, contrasting with silanes’ role in materials science.

- Steric Effects : The 2,2-dimethylpropyl group in both compounds enhances steric hindrance, but the phosphorus center enables nucleophilic substitution reactions absent in silanes .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Mass (g/mol) | Key Substituents | Central Atom | Applications |

|---|---|---|---|---|---|

| Dichloro(2,2-dimethylpropyl)phenylsilane | C₁₂H₁₈Cl₂Si | 275.3 | Phenyl, Neopentyl | Si | Surface coatings, crosslinking agents |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | Methyl | Si | Silicone polymers |

| Dichloro(2-methyl-2-phenylpropyl)phenylstannane | C₁₆H₁₈Cl₂Sn | 399.93 | Phenyl, Methylphenyl | Sn | Research applications (limited) |

| 2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidate | C₁₂H₂₅N₂O₂P | 260.3 | Neopentyl, Isopropyl | P | Specialty catalysts |

Research Findings and Functional Insights

- Hydrolytic Stability : Dichloro(2,2-dimethylpropyl)phenylsilane exhibits slower hydrolysis compared to dichlorodimethylsilane due to steric protection from the neopentyl group. This property is advantageous in moisture-sensitive applications .

- Thermal Stability : The phenyl group enhances thermal stability, making it suitable for high-temperature processes (e.g., ceramic precursor synthesis). Tin analogs degrade more readily under similar conditions .

- Toxicity Profile: Unlike organotin compounds, organosilicons like Dichloro(2,2-dimethylpropyl)phenylsilane are generally less toxic, aligning with industrial safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.